molecular formula C16H15FN2O3S B14682528 2-Fluoro-4-(2-oxo-4-phenyl-1-pyrrolidinyl)benzenesulfonamide CAS No. 36090-48-9

2-Fluoro-4-(2-oxo-4-phenyl-1-pyrrolidinyl)benzenesulfonamide

Cat. No.: B14682528
CAS No.: 36090-48-9
M. Wt: 334.4 g/mol
InChI Key: WCCIWNFAPRHDSA-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-oxo-4-phenyl-1-pyrrolidinyl)benzenesulfonamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a benzenesulfonamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(2-oxo-4-phenyl-1-pyrrolidinyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method is the cyclization of appropriate precursors under controlled conditions. The phenyl group is introduced through a Friedel-Crafts acylation reaction, and the benzenesulfonamide moiety is added via sulfonation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(2-oxo-4-phenyl-1-pyrrolidinyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-Fluoro-4-(2-oxo-4-phenyl-1-pyrrolidinyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(2-oxo-4-phenyl-1-pyrrolidinyl)benzenesulfonamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

CAS No.

36090-48-9

Molecular Formula

C16H15FN2O3S

Molecular Weight

334.4 g/mol

IUPAC Name

3-fluoro-4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C16H15FN2O3S/c17-14-9-13(23(18,21)22)6-7-15(14)19-10-12(8-16(19)20)11-4-2-1-3-5-11/h1-7,9,12H,8,10H2,(H2,18,21,22)

InChI Key

WCCIWNFAPRHDSA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=C(C=C(C=C2)S(=O)(=O)N)F)C3=CC=CC=C3

Origin of Product

United States

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